1-(4-bromophenyl)-1H-tetrazole
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)-1H-tetrazole involves the reaction of benzonitrile with sodium azide, followed by cyclization and bromization. The optimal conditions for synthesis include a molar ratio of benzonitrile to sodium azide of 1:1.1, a reaction temperature of 120°C, and a reaction time of 20 hours. Under these conditions, the yield of the product can reach up to 49.1% after cyclization and bromization (Chen Yong-zhou, 2005).
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)-1H-tetrazole has been studied using various techniques like X-ray diffraction, FT-IR, 1H & 13C NMR, and GC-MS. These studies have helped in understanding the molecular geometry, vibrational frequencies, and the electronic properties of the compound (P. K. Bayannavar et al., 2019).
Scientific Research Applications
Synthesis and Characterization :
- 1-(4-bromophenyl)-1H-tetrazole and related derivatives have been synthesized and characterized, demonstrating their potential in various chemical processes (Yang et al., 2017).
Corrosion Inhibition :
- Tetrazole derivatives, including 5-(4-Bromophenyl)-2H-Tetrazole, have been evaluated as corrosion inhibitors for copper in sulfuric acid, showing significant efficacy (Tan et al., 2019).
Catalytic Applications :
- 1-(4-Bromophenyl)-1H-tetrazole has been used as a ligand in catalytic reactions, such as the Pd(II) catalyzed Heck reaction, demonstrating its utility in organic synthesis (Gupta et al., 2004).
Medicinal Chemistry :
- Tetrazoles, including 1-(4-bromophenyl)-1H-tetrazole, are important in medicinal chemistry due to their bioisosterism to carboxylic acid and amide moieties, and their presence in FDA-approved drugs (Neochoritis et al., 2019).
Photophysical Studies :
- Novel coumarin-based organic dyes incorporating tetrazole derivatives have been synthesized and studied for their photophysical properties, suggesting applications in photonic and electronic devices (Kumbar et al., 2018).
Metal-Organic Coordination Polymers :
- 4-Substituted tetrazole–benzoate ligands, including 1-(4-bromophenyl)-1H-tetrazole, have been used to construct metal–organic coordination polymers with diverse structures and properties, including luminescence and magnetic behaviors (Sun et al., 2013).
Future Directions
While specific future directions for “1-(4-bromophenyl)-1H-tetrazole” are not available, research into similar compounds is ongoing. For example, newly synthesized pyrazoline derivatives have shown potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
1-(4-bromophenyl)tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMSAALWEDCZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340018 | |
Record name | 1-(4-bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-tetrazole | |
CAS RN |
57058-01-2 | |
Record name | 1-(4-bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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